molecular formula C7H8N4OS B2919822 2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1158413-84-3

2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2919822
CAS RN: 1158413-84-3
M. Wt: 196.23
InChI Key: AGRQIONVWFEZQN-UHFFFAOYSA-N
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Description

“2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one” is a compound that has been studied for its potential antimycobacterial activity. It was observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Molecular Structure Analysis

The molecular structure of “2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one” is part of the thieno[3,2-d]pyrimidin-4-amine class of compounds . These compounds have been designed and synthesized as part of a program to develop new antitubercular agents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were facilitated by microwave-assisted processes . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .

Mechanism of Action

The mechanism of action of these compounds is related to their inhibitory effect on Mycobacterium tuberculosis. They have been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Future Directions

The future directions for the study of these compounds could involve further exploration of their potential as antitubercular agents. The compounds have shown significant antimycobacterial activity and could be developed further in this direction .

properties

IUPAC Name

2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-11-6(12)5-4(2-3-13-5)9-7(11)10-8/h2-3H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRQIONVWFEZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

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